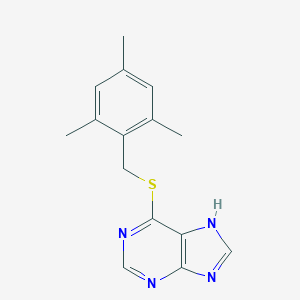![molecular formula C26H27ClN8O3S2 B282940 N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B282940.png)
N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of protein kinase C (PKC) and has been studied for its potential therapeutic applications in various diseases.
作用机制
N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide inhibits protein kinase C (N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide), which is an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide is overexpressed in many types of cancer cells, and its inhibition can lead to the inhibition of cancer cell growth.
Biochemical and physiological effects:
The inhibition of N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide by N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide can lead to various biochemical and physiological effects. It can lead to the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. It can also lead to the inhibition of inflammation and the reduction of oxidative stress.
实验室实验的优点和局限性
The advantages of using N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide in lab experiments include its potency as a N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide inhibitor, its potential as an anti-cancer agent, and its potential as a therapeutic agent for neurodegenerative disorders. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide. These include further studies on its safety and efficacy in humans, the development of more potent and selective N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide inhibitors, and the identification of other potential therapeutic applications for this compound. Additionally, the development of new methods for the synthesis of this compound could lead to its more widespread use in scientific research.
合成方法
The synthesis of N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide involves several steps. The starting material is 4-chloroaniline, which is reacted with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-mercaptobenzothiazole to form N-(4-chlorophenyl)-2-[(2-benzothiazolylthio)acetamide]. The final step involves reacting this intermediate with 4,6-dimorpholino-1,3,5-triazine to form the desired compound.
科学研究应用
N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
分子式 |
C26H27ClN8O3S2 |
|---|---|
分子量 |
599.1 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H27ClN8O3S2/c27-17-1-3-18(4-2-17)28-22(36)16-39-26-30-20-6-5-19(15-21(20)40-26)29-23-31-24(34-7-11-37-12-8-34)33-25(32-23)35-9-13-38-14-10-35/h1-6,15H,7-14,16H2,(H,28,36)(H,29,31,32,33) |
InChI 键 |
RZECSNSHPDZMLM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=C(C=C5)Cl)N6CCOCC6 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=C(C=C5)Cl)N6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-benzyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282859.png)
![2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B282860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282862.png)
![N-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282864.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B282866.png)
![N-(4-acetylphenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B282868.png)
![4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide](/img/structure/B282869.png)
![N-(2,4-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B282871.png)
![2-[(6-{[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B282872.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B282873.png)

![N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B282876.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B282880.png)